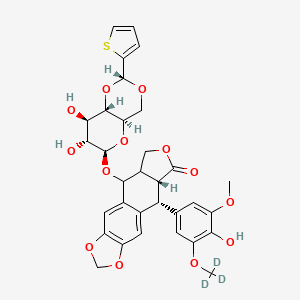
Teniposide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Teniposide-d3: is a deuterated form of Teniposide, a semi-synthetic derivative of podophyllotoxin. It is primarily used as an antineoplastic agent, meaning it is utilized in the treatment of cancer. This compound is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Teniposide-d3 involves the incorporation of deuterium into the Teniposide molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent incorporation of deuterium. Quality control measures are also implemented to ensure the purity and isotopic labeling of the final product.
化学反応の分析
Types of Reactions: Teniposide-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Chemistry: In chemistry, Teniposide-d3 is used to study reaction mechanisms and pathways. The deuterium labeling allows researchers to track the movement and transformation of the compound during chemical reactions.
Biology: In biology, this compound is used to study the metabolic pathways and pharmacokinetics of Teniposide. The deuterium labeling helps in tracing the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Medicine: In medicine, this compound is used in cancer research to study the drug’s mechanism of action and its effects on cancer cells. It is also used in clinical trials to evaluate the efficacy and safety of Teniposide-based treatments .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. The deuterium labeling helps in understanding the drug’s behavior and interactions in the body, which is crucial for drug development and optimization .
作用機序
Teniposide-d3 exerts its effects by inhibiting the enzyme topoisomerase II. This enzyme is essential for DNA replication and cell division. By forming a complex with topoisomerase II and DNA, this compound induces breaks in the DNA strands, preventing the repair and replication of DNA. This leads to cell death, particularly in rapidly dividing cancer cells .
類似化合物との比較
Etoposide: Another podophyllotoxin derivative with similar antineoplastic properties.
Podophyllotoxin: The natural compound from which Teniposide and Etoposide are derived.
Etoposide-d3: The deuterated form of Etoposide, used for similar research purposes
Uniqueness: Teniposide-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace the compound in metabolic studies and provide insights into its pharmacokinetics and mechanisms of action. Compared to Etoposide, Teniposide has greater central nervous system penetrance and is more lipophilic, which can influence its efficacy and toxicity profiles .
特性
分子式 |
C32H32O13S |
|---|---|
分子量 |
659.7 g/mol |
IUPAC名 |
(8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C32H32O13S/c1-37-19-6-13(7-20(38-2)25(19)33)23-14-8-17-18(42-12-41-17)9-15(14)28(16-10-39-30(36)24(16)23)44-32-27(35)26(34)29-21(43-32)11-40-31(45-29)22-4-3-5-46-22/h3-9,16,21,23-24,26-29,31-35H,10-12H2,1-2H3/t16?,21-,23-,24+,26-,27-,28?,29-,31-,32+/m1/s1/i1D3 |
InChIキー |
NRUKOCRGYNPUPR-QSRBESSCSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C8=CC=CS8)O)O)OC)O |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C7C(O6)COC(O7)C8=CC=CS8)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


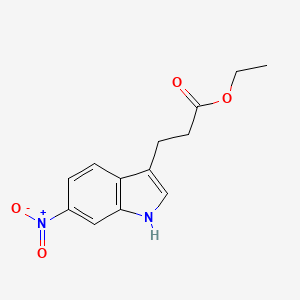
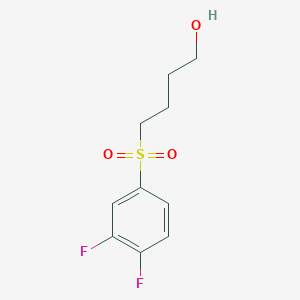
![2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13725456.png)
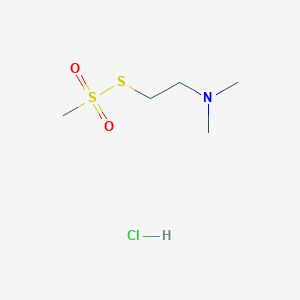

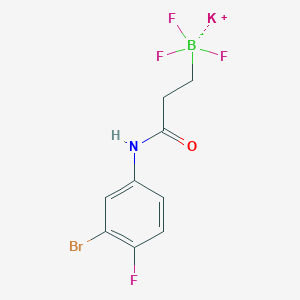
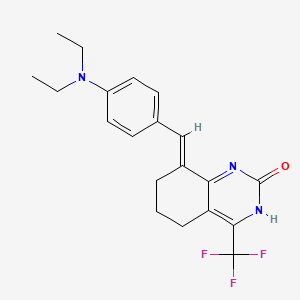
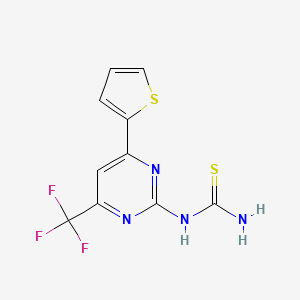
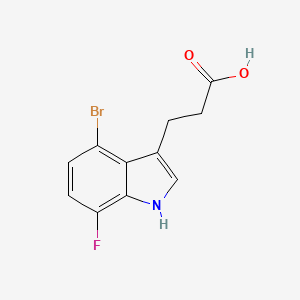
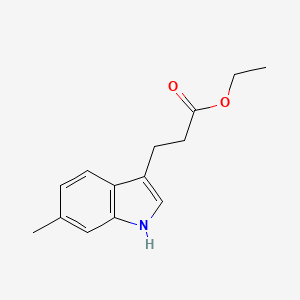
![N-(6-oxaspiro[4.5]decan-9-yl)acetamide](/img/structure/B13725500.png)
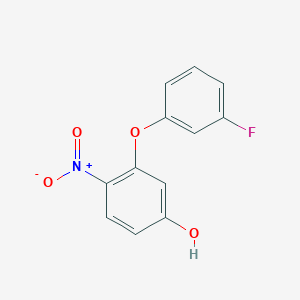
![n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B13725506.png)
![3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13725519.png)
